3-Methyl-3H-pyrazolo[3,4-B]pyridine
Overview
Description
3-Methyl-3H-pyrazolo[3,4-B]pyridine is a heterocyclic aromatic organic compound belonging to the pyrazolo[3,4-B]pyridine family This compound features a pyrazole ring fused to a pyridine ring, with a methyl group attached to the third position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3H-pyrazolo[3,4-B]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-aminopyridine with a suitable hydrazine derivative in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired pyrazolo[3,4-B]pyridine structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of production method depends on factors such as the scale of production, cost efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3H-pyrazolo[3,4-B]pyridine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. These reactions are often employed to modify the compound or to synthesize derivatives with enhanced properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often employed to introduce various substituents onto the pyrazolo[3,4-B]pyridine core.
Major Products Formed:
Scientific Research Applications
3-Methyl-3H-pyrazolo[3,4-B]pyridine has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been investigated for its biological activity, including its potential as an inhibitor of certain enzymes and receptors.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly as a lead compound for drug discovery.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3-Methyl-3H-pyrazolo[3,4-B]pyridine is structurally similar to other pyrazolo[3,4-B]pyridine derivatives, such as 1H-pyrazolo[3,4-B]pyridine and 3,5-dimethyl-1H-pyrazolo[3,4-B]pyridine. These compounds share the pyrazolo[3,4-B]pyridine core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
1H-pyrazolo[3,4-B]pyridine
3,5-dimethyl-1H-pyrazolo[3,4-B]pyridine
3-ethyl-1H-pyrazolo[3,4-B]pyridine
3-bromo-1H-pyrazolo[3,4-B]pyridine
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Properties
IUPAC Name |
3-methyl-3H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6-3-2-4-8-7(6)10-9-5/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNYZWHKJOKLOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(N=CC=C2)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719724 | |
Record name | 3-Methyl-3H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877773-22-3 | |
Record name | 3-Methyl-3H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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